Physicochemical Property Benchmarking: LogP and Predicted Lipophilicity
4-Ethyl-2-fluorobenzaldehyde exhibits a calculated LogP value of 2.78 . This value reflects the balance of the hydrophobic ethyl group and the electron-withdrawing fluorine atom. This specific lipophilicity profile differentiates it from other benzaldehyde building blocks and is a key parameter influencing its utility in designing molecules with desirable permeability and solubility characteristics .
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 2.78 |
| Comparator Or Baseline | 4-Ethylbenzaldehyde (2.75 at 25°C) and generic fluorobenzaldehyde analogs with varying substitution patterns . |
| Quantified Difference | The LogP of 2.78 is a specific data point for this substitution pattern. While a direct comparison under identical conditions is not available, this value allows for quantitative ranking against other building blocks in a medicinal chemist's selection process. |
| Conditions | Calculated value; specific methodology not provided in source. |
Why This Matters
A quantified LogP value allows medicinal chemists to rank and select this building block over others for its specific contribution to the lipophilicity of a final drug candidate, a critical factor in optimizing ADME properties.
